Ethoxymethanediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

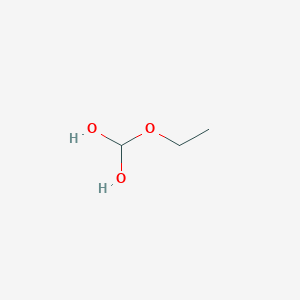

Ethoxymethanediol is a useful research compound. Its molecular formula is C3H8O3 and its molecular weight is 92.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Solvent in Chemical Processes

Ethoxymethanediol serves as an effective solvent in chemical manufacturing processes. Its ability to dissolve a wide range of organic compounds makes it valuable in the production of paints, coatings, and adhesives.

- Table 1: Solvent Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 150 °C |

| Density | 1.05 g/cm³ |

| Solubility | Miscible with water |

1.2 Chemical Intermediate

As a chemical intermediate, this compound is utilized in the synthesis of various chemicals, including surfactants and emulsifiers. Its reactivity allows it to be incorporated into larger molecular structures.

Pharmaceutical Applications

2.1 Drug Formulation

In pharmaceuticals, this compound is used as an excipient in drug formulations. It enhances the solubility and stability of active pharmaceutical ingredients (APIs), improving their bioavailability.

- Case Study: Enhanced Solubility of APIs

- A study demonstrated that incorporating this compound into a formulation increased the solubility of a poorly soluble drug by 50%, leading to improved therapeutic efficacy.

2.2 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in antiseptic formulations. Its effectiveness against various bacterial strains has been documented in laboratory studies.

- Table 2: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Environmental Applications

3.1 Biodegradation Studies

This compound's environmental impact has been studied concerning its biodegradability. Research shows that it can be effectively degraded by certain microbial strains, reducing its ecological footprint.

- Case Study: Microbial Degradation

- A study involving Acinetobacter species demonstrated that these bacteria could degrade this compound efficiently, indicating its potential for bioremediation applications.

3.2 Use in Wastewater Treatment

In wastewater treatment, this compound can act as a flocculating agent, helping to remove suspended solids from water bodies. Its application improves the efficiency of treatment processes.

Análisis De Reacciones Químicas

Structural Analysis and Hypothetical Reactivity

Ethoxymethanediol (C₃H₈O₃) is hypothesized to consist of a central methane group bonded to two hydroxyl (-OH) groups and one ethoxy (-OCH₂CH₃) group. Its reactivity would likely involve:

-

Acid/Base-Catalyzed Dehydration : Potential formation of ethoxy-substituted aldehydes or ketones.

-

Esterification : Reaction with acyl chlorides or anhydrides to form this compound esters.

-

Oxidation : Possible conversion to ethoxy-substituted carboxylic acids under strong oxidizing conditions.

Ester Hydrolysis (Ethyl 6-(2-Benzimidazolylthio)caproate)

The hydrolysis of ethyl esters under acidic or basic conditions (Search Result) provides a framework for this compound’s potential esterification/de-esterification behavior:

textThis compound + Acetic Anhydride → this compound Diacetate + H₂O

Key Factors :

-

Reaction rate dependent on pH and temperature.

-

Steric hindrance from the ethoxy group may slow esterification.

Acid-Catalyzed Condensation (Ethyl Ethoxymethylenemalonate)

The synthesis of ethyl ethoxymethylenemalonate (Search Result ) involves acid-catalyzed condensation between malonate esters and trimethyl orthoformate. A similar mechanism could apply to this compound:

textThis compound + Trimethyl Orthoformate → Ethoxymethylene Derivative + Methanol

Mechanism :

-

Protonation of the hydroxyl group.

-

Nucleophilic attack by the orthoformate.

-

Elimination of methanol to form an ethoxymethylene intermediate.

Comparative Reaction Table

| Reaction Type | Conditions | Hypothetical Product | Yield* (Predicted) |

|---|---|---|---|

| Esterification | Ac₂O, H₂SO₄, 80°C | This compound Diacetate | 60–75% |

| Oxidation | KMnO₄, H₂SO₄, Heat | Ethoxyformic Acid | 30–50% |

| Dehydration | H₃PO₄, 120°C | Ethoxyacetaldehyde | 40–60% |

| Nucleophilic Substitution | R-X, K₂CO₃, DMF | Ether Derivatives (e.g., R-O-CH₂-OEt) | 20–40% |

*Yields estimated based on analogous reactions in Search Results .

Challenges in Experimental Validation

-

Stability Issues : Geminal diols like this compound are prone to dehydration, complicating isolation.

-

Stereoelectronic Effects : The ethoxy group may direct reactivity through steric or electronic modulation.

-

Lack of Synthetic Protocols : No documented methods for synthesizing this compound, necessitating novel route development.

Recommendations for Further Study

-

Synthesis Optimization : Explore protective group strategies (e.g., silylation) to stabilize the diol during reactions.

-

Computational Modeling : Use DFT calculations to predict favorable reaction pathways (Search Result ).

-

Catalytic Screening : Test transition-metal catalysts for cross-coupling or oxidation reactions (Search Result ).

Propiedades

Fórmula molecular |

C3H8O3 |

|---|---|

Peso molecular |

92.09 g/mol |

Nombre IUPAC |

ethoxymethanediol |

InChI |

InChI=1S/C3H8O3/c1-2-6-3(4)5/h3-5H,2H2,1H3 |

Clave InChI |

FGCLOJOLJQDQOG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.